2-Bromo-1-chloro-4-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O and a molecular weight of 275.45 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can be synthesized through multiple methods. One common synthetic route involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic acid chloride, followed by bromination and chlorination reactions to yield the target compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Chemical Reactions Analysis
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their activity and function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: A positional isomer with different substitution patterns on the benzene ring.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromine, chlorine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFNTUNLKPFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375751 | |
Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468075-00-5 | |
Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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